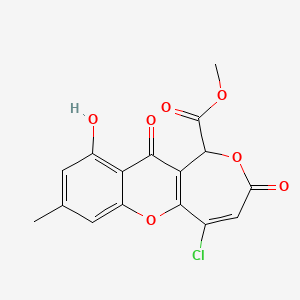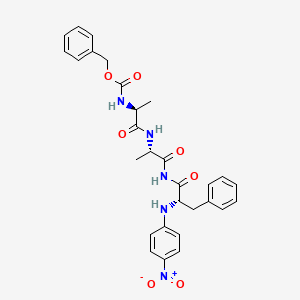
Embeconazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits potent antifungal activity both in vitro and in vivo, targeting a range of clinically significant fungi such as Candida albicans, Aspergillus species, and Cryptococcus neoformans . Embeconazole is currently in phase I trials in the United States and Europe, showing potential for use against drug-resistant fungal strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Embeconazole involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Darzen Condensation: This step involves the reaction of 2,4-dichlorobutyrophenone with sodium methoxide and methyl chloroacetate.
Reduction and Esterification: The intermediate is then reduced and esterified using methylsulfonyl chloride and triazole.
Final Synthesis: The final product is obtained through a series of reactions involving potassium borohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be energy-efficient and environmentally friendly, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: Embeconazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and other reduced forms.
Substitution: Substitution reactions can occur at the triazole ring or other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .
Scientific Research Applications
Embeconazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triazole antifungal agents and their chemical properties.
Biology: Investigated for its antifungal activity against various fungal pathogens, including drug-resistant strains.
Medicine: Potential therapeutic agent for treating invasive fungal infections, especially in immunocompromised patients.
Industry: Used in the development of new antifungal formulations and as a reference compound in quality control
Mechanism of Action
Embeconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Voriconazole: Another triazole antifungal with a broad spectrum of activity.
Posaconazole: Known for its efficacy against a wide range of fungal pathogens.
Isavuconazole: An extended-spectrum triazole with activity against yeasts, molds, and dimorphic fungi.
Uniqueness of Embeconazole: this compound stands out due to its potent activity against drug-resistant fungal strains and its potential for use in both oral and intravenous formulations. Its unique chemical structure and mechanism of action make it a promising candidate for further development in antifungal therapy .
Properties
CAS No. |
329744-44-7 |
|---|---|
Molecular Formula |
C27H25F3N4O3S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[(1E,3E)-4-[5-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]sulfanyl-1,3-dioxan-2-yl]buta-1,3-dienyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C27H25F3N4O3S/c1-18(27(35,15-34-17-32-16-33-34)23-9-8-21(28)11-25(23)30)38-22-13-36-26(37-14-22)5-3-2-4-20-7-6-19(12-31)10-24(20)29/h2-11,16-18,22,26,35H,13-15H2,1H3/b4-2+,5-3+/t18-,22?,26?,27-/m1/s1 |
InChI Key |
XSRKBFUVSRRJDX-ILLAMVBCSA-N |
SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=C(C=C(C=C4)C#N)F |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F |
Synonyms |
CS-758 R-120758 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
